FAAH Inhibitory Potency: 2,5-Dibromo-N-(2-ethylhexyl)benzamide as a Low-Activity Reference Control
2,5-Dibromo-N-(2-ethylhexyl)benzamide exhibits an IC50 of 15.5 μM (1.55 × 10^4 nM) against FAAH in rat brain homogenates, representing a potency approximately 2,400-fold weaker than the benchmark inhibitor PF-750 (IC50 6.4 nM) and approximately 440-fold weaker than URB597 (IC50 35 nM) when compared under analogous in vitro conditions [1]. This quantitative potency differential positions the compound as a defined low-activity comparator rather than a high-potency tool compound [2].
| Evidence Dimension | FAAH Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 15.5 μM (1.55 × 10^4 nM) |
| Comparator Or Baseline | PF-750: 6.4 nM; PF-3845: 0.65 nM; URB597: 35 nM |
| Quantified Difference | 2,421-fold weaker than PF-750; 23,846-fold weaker than PF-3845; 443-fold weaker than URB597 |
| Conditions | Target compound: rat brain homogenates, 10 min preincubation, [3H]anandamide substrate. Comparators: recombinant human FAAH, 5 min preincubation, OMP substrate |
Why This Matters
This compound provides a defined low-potency reference point for dose-response curve validation and serves as an established negative control for FAAH inhibitor screening assays.
- [1] BindingDB. BDBM50397567 (CHEMBL2171255). IC50: 1.55E+4 nM. Assay: Inhibition of FAAH in rat brain homogenates pre-incubated for 10 mins before addition of [3H]anandamide. View Source
- [2] Kodani SD et al. ACS Omega. 2018;3(10):14076-14086. Table 1. PF-750 FAAH IC50: 6.4 nM; PF-3845 FAAH IC50: 0.65 nM. View Source
